2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene

Catalog No.
S4220615
CAS No.
M.F
C17H18BrClO3
M. Wt
385.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]ben...

Product Name

2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene

IUPAC Name

2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene

Molecular Formula

C17H18BrClO3

Molecular Weight

385.7 g/mol

InChI

InChI=1S/C17H18BrClO3/c1-2-20-14-5-3-6-15(12-14)21-9-4-10-22-17-8-7-13(19)11-16(17)18/h3,5-8,11-12H,2,4,9-10H2,1H3

InChI Key

QGSDQEVGIBDIAE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)Br

The exact mass of the compound 2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene is 384.01278 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound belongs to a class of organic molecules known as aryl ethers. It consists of a benzene ring (aryl group) with bromine and chlorine atoms at positions 2 and 4, respectively. Attached to the first position of the benzene ring is a long chain containing an ether linkage (C-O-C) connected to a phenoxy group (benzene ring with an attached oxygen atom) substituted with an ethoxy group (ethyl group bonded to oxygen).

Origin and Significance

  • Liquid crystals: Aryl ethers with specific structures can exhibit liquid crystalline behavior, useful in display technologies.
  • Pharmaceuticals: Some aryl ethers possess biological activity and are being investigated for their potential as drugs [].
  • Polymers: Aryl ethers can be incorporated into polymers to modify their properties.

Molecular Structure Analysis

The key features of the molecule include:

  • Halogenation: The presence of bromine and chlorine atoms on the benzene ring can affect its reactivity and electronic properties.
  • Ether linkage: The C-O-C bond connects the benzene ring to the phenoxy group, influencing flexibility and potential interaction with other molecules.
  • Substituted phenoxy group: The ethoxy group attached to the phenoxy ring adds bulk and may influence solubility and interactions.

Chemical Reactions Analysis

  • Nucleophilic substitution: The bromine and chlorine atoms are susceptible to nucleophilic substitution by strong nucleophiles, replacing them with other functional groups.
  • Ether cleavage: Under strong acidic or basic conditions, the ether linkage might be cleaved, separating the molecule into smaller fragments.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: The large size and presence of aromatic rings suggest a solid state at room temperature.
  • Low solubility in water: The hydrophobic nature of the molecule suggests low solubility in water.
  • Moderate solubility in organic solvents: The presence of the ethoxy group might enhance solubility in some organic solvents.
  • Potential skin and eye irritation: Aryl ethers can irritate skin and eyes upon contact.
  • Potential respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

384.01278 g/mol

Monoisotopic Mass

384.01278 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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